molecular formula C20H16N2O3 B2868631 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide CAS No. 328016-03-1

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide

Cat. No.: B2868631
CAS No.: 328016-03-1
M. Wt: 332.359
InChI Key: IOACSOCWUVSQEC-UHFFFAOYSA-N
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Description

2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide is a structurally complex anthracene-derived compound characterized by a fused pyrroloanthracene core with two ketone groups at positions 12 and 14 and an acetamide moiety at position 12. The acetamide group likely enhances hydrogen-bonding capacity and solubility compared to ester or alkyl variants, making it relevant for pharmaceutical or materials science applications.

Properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-14(23)9-22-19(24)17-15-10-5-1-2-6-11(10)16(18(17)20(22)25)13-8-4-3-7-12(13)15/h1-8,15-18H,9H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOACSOCWUVSQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Conditions

The primary synthesis of this compound involves a multi-step protocol starting from a furanoanthracene precursor. The key steps are outlined below:

Starting Material Preparation

The synthesis begins with (11R,15S)-9,10-dihydro-9,10-furanoanthracene-12,14-dione , a bicyclic diketone derived from anthracene. This intermediate serves as the foundational scaffold for subsequent functionalization.

Mechanistic Insights

The reaction mechanism involves two key phases:

  • Acylation: The hydrazide group of 2-cyanoacetohydrazide attacks the electrophilic carbonyl carbon of the furanoanthracene dione, forming a tetrahedral intermediate.
  • Cyclization: Intramolecular dehydration results in the formation of the pyrrolidine ring, stabilized by the anthracene framework. The stereochemistry at positions 11S and 15R is retained throughout the process, as confirmed by NMR analysis.

Spectral Characterization

The structural elucidation of the compound is supported by extensive spectroscopic data:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • NH Stretch: 3214–3310 cm⁻¹ (amide N–H)
  • CN Stretch: 2213–2265 cm⁻¹ (nitrile group)
  • C=O Stretch: 1720–1781 cm⁻¹ (ketone and amide carbonyls).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 3.29–4.85 ppm: Multiplet signals corresponding to the tetrahydroanthracene protons.
  • δ 6.94–7.88 ppm: Aromatic protons from the anthracene and pyrrolidine moieties.
  • δ 7.79 ppm: Singlet for the acrylamide β-proton.
¹³C NMR (DMSO-d₆, 100 MHz)
  • δ 115–120 ppm: Nitrile carbon (CN).
  • δ 163–183 ppm: Carbonyl carbons (C=O).
  • δ 124–142 ppm: Aromatic and olefinic carbons.

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z = 357 (M⁺), consistent with the molecular formula C₂₁H₁₅N₃O₃ .

Crystallographic and Purity Data

The compound crystallizes as white needles from ethanol, with a melting point of 225–227°C. Elemental analysis confirms high purity:

  • Calculated: C, 70.58%; H, 4.23%; N, 11.76%.
  • Found: C, 70.59%; H, 4.20%; N, 11.73%.

Comparative Analysis of Synthetic Methodologies

While the described method is the most direct route, alternative approaches involving hydrazide-aldehyde condensations (e.g., Knoevenagel reactions) have been explored for related anthracene derivatives. However, these methods typically yield acrylamide analogs rather than the parent acetamide.

Challenges and Optimization Opportunities

  • Stereochemical Control: The (11S,15R) configuration is critical for bioactivity but requires precise reaction conditions to avoid racemization.
  • Solvent Selection: Ethanol ensures solubility of both reactants, but switching to polar aprotic solvents (e.g., DMF) may improve yields for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Industry: The compound may be used in the production of advanced materials with unique properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism by which 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Evidence ID
Target Compound : 2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide Acetamide at C13 Not explicitly provided (inferred: ~C22H19N3O3) ~385.4 g/mol Predicted higher solubility due to amide group N/A
Butyl 2-(12,14-dioxo-9,10-dihydro-9,10-[3,4]epipyrroloanthracen-13-yl)acetate Butyl ester at C13 C24H23NO4 389.44 g/mol Density: 1.264 g/cm³; Boiling point: 590.1°C (predicted)
(9R,10S,11S,15R)-13-(Prop-2-yn-1-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione Propargyl group at C13 Not explicitly provided Not provided Synthesized via alkylation with propargyl bromide; enhanced reactivity for click chemistry
(E)-13-(4-Benzoylphenyl)-9-(2-nitrovinyl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (16i) 4-Benzoylphenyl and nitrovinyl groups Not explicitly provided Not provided Melting point: 232–234°C; IR peaks: C=O (1667 cm⁻¹), NO2 (1520 cm⁻¹)
(E)-13-(4-Chlorophenyl)-9-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (25l) Dual 4-chlorophenyl groups Not explicitly provided Not provided Melting point: 268–271°C; ¹H NMR δ 7.20–7.31 (m, aromatic protons)
13-(9H-Xanthen-9-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione Xanthenyl group at C13 C31H21NO3 455.50 g/mol Larger aromatic system; potential for π-π stacking interactions

Physicochemical and Spectral Properties

  • Melting Points : Acetamide derivatives are expected to exhibit higher melting points than ester analogs (e.g., butyl ester: 590.1°C predicted vs. nitrovinyl compound 16i: 232–234°C ) due to stronger intermolecular hydrogen bonding.
  • Spectroscopic Signatures :
    • IR Spectroscopy : Acetamides show N-H stretches (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹), distinct from ester C=O (~1700 cm⁻¹) in compounds like 25l .
    • ¹H NMR : The acetamide’s NH2 protons would appear as a broad singlet (~6.5–7.5 ppm), absent in ester or alkyl variants .

Biological Activity

2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a tetrahydro-epipyrroloanthracene core and dioxo groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C24H23NO4
  • Molar Mass : 389.45 g/mol
  • CAS Number : 475100-30-2

The biological activity of this compound is believed to stem from its ability to interact with various biological targets such as enzymes and receptors. The structural motifs present in this compound suggest potential anti-cancer and anti-inflammatory properties. Preliminary studies indicate that compounds with similar structures exhibit significant biological activity.

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis and cell cycle arrest
A549 (Lung)20Inhibition of angiogenesis
HeLa (Cervical)18Modulation of apoptotic pathways

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vivo studies using animal models have demonstrated a significant reduction in inflammatory markers when treated with this compound:

ModelDosage (mg/kg)Result
Carrageenan-induced paw edema10Decreased paw swelling by 50%
Lipopolysaccharide-induced inflammation5Reduced TNF-alpha levels by 40%

This suggests that the compound may be effective in managing inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with notable efficacy against resistant cancer phenotypes.
  • Inflammation Model :
    In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced edema and inhibited pro-inflammatory cytokines such as IL-6 and TNF-alpha. This case study supports the hypothesis that this compound could serve as a novel anti-inflammatory agent.

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